molecular formula C11H17NO B13282522 4-[3-(Methylamino)butyl]phenol

4-[3-(Methylamino)butyl]phenol

Cat. No.: B13282522
M. Wt: 179.26 g/mol
InChI Key: ZRHYFBCOBQPTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Methylamino)butyl]phenol is a synthetic phenolic compound provided for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, pharmaceutical, or cosmetic ingredient. Phenolic compounds of this class are frequently investigated for their potential antioxidant properties. The phenol group, characterized by a hydroxyl group bonded to an aromatic ring, can donate a hydrogen atom to neutralize free radicals, thereby helping to reduce oxidative stress . Researchers may explore the application of this compound in various fields, including material science, where such molecules can act as stabilizers and protectants in polymers, adhesives, and lubricants to inhibit oxidative degradation . Its mechanism of action typically involves interrupting the propagation of radical chain reactions. Handling should be conducted in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-[3-(methylamino)butyl]phenol

InChI

InChI=1S/C11H17NO/c1-9(12-2)3-4-10-5-7-11(13)8-6-10/h5-9,12-13H,3-4H2,1-2H3

InChI Key

ZRHYFBCOBQPTIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Methylamino Butyl Phenol

Advanced Strategies for the De Novo Synthesis of 4-[3-(Methylamino)butyl]phenol

Convergent and Linear Synthesis Pathways for Phenolic Alkylamines

Linear Synthesis: A linear synthesis builds the molecule in a step-by-step fashion, where each new intermediate is the product of the previous reaction. A hypothetical linear pathway to this compound could commence from a readily available starting material like 4-methoxyphenylacetic acid. The synthesis might proceed through the following sequence:

Chain Extension: Homologation of the acetic acid derivative to a butyric acid chain.

Amide Formation: Conversion of the carboxylic acid to an N-methylamide.

Reduction: Reduction of the amide to the corresponding secondary amine.

Demethylation: Cleavage of the phenolic methyl ether to unveil the hydroxyl group.

For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a protected 4-hydroxyphenethyl electrophile, such as 1-(2-bromoethyl)-4-(methoxymethoxy)benzene.

Fragment B Synthesis: Preparation of an N-methylaminoethyl nucleophile.

Fragment Coupling: Union of Fragment A and Fragment B via nucleophilic substitution, followed by deprotection of the phenolic hydroxyl group.

StrategyKey FeaturesTheoretical Overall Yield (5 steps @ 80% per step)AdvantagesDisadvantages
Linear SynthesisStep-by-step construction from a single starting material.32.8%Conceptually simple to plan.Overall yield can be low for many steps.
Convergent SynthesisIndependent synthesis of fragments followed by late-stage coupling.51.2% (A→B(80%); C→D(80%); B+D→E(80%))Higher overall yield; allows for parallel synthesis.Requires careful planning of fragment coupling.

Stereoselective Synthesis Approaches for Chiral Analogs

The butyl chain of this compound contains a stereocenter at the carbon atom bearing the methylamino group. The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry dictates biological activity or material properties.

Several stereoselective strategies can be employed:

Asymmetric Reductive Amination: A common and effective method is the reductive amination of a ketone precursor, 4-(4-hydroxyphenyl)butan-2-one, with methylamine. youtube.com The use of a chiral reducing agent or a chiral catalyst during the reduction of the intermediate imine can induce high levels of enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. For example, a chiral amine could be used to form an imine, which is then alkylated. Subsequent removal of the auxiliary would yield the chiral secondary amine. acs.org

Kinetic Resolution: This method involves the separation of a racemic mixture of the final compound or a key intermediate. Enzymatic resolution, using lipases, for example, can selectively acylate one enantiomer of an alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers.

MethodDescriptionKey Reagents/CatalystsTypical Outcome
Asymmetric Reductive AminationStereoselective reduction of an imine formed from a ketone and methylamine.Chiral borohydrides, Catalytic hydrogenation with chiral phosphine ligands (e.g., BINAP).High enantiomeric excess (ee).
Chiral AuxiliaryA removable chiral group guides the stereochemical outcome of a reaction.Evans auxiliaries, (R)- or (S)-α-methylbenzylamine.High diastereomeric excess (de), convertible to high ee.
Enzymatic Kinetic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture.Lipases (e.g., Candida antarctica lipase B).Separation of enantiomers, max 50% yield for one enantiomer.

Derivatization and Functionalization of this compound

The presence of three distinct functional regions—the phenolic hydroxyl group, the secondary amine, and the alkyl-aromatic scaffold—provides ample opportunities for chemical modification to modulate the compound's properties.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization. As a weakly acidic proton donor and a potent nucleophile in its phenoxide form, it can undergo a variety of transformations. nih.gov

Etherification: The formation of ethers is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide).

Esterification: Phenolic esters can be readily prepared by reacting the phenol (B47542) with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. nih.gov These esters can serve as protecting groups or introduce new functionalities.

Silylation: Reaction with silyl halides, such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), converts the hydroxyl group into a silyl ether. This is a common strategy for protecting the hydroxyl group during other synthetic transformations.

ModificationReagent(s)BaseResulting Functional Group
Alkylation (Ether Formation)Alkyl Halide (R-X)K₂CO₃, NaHPhenolic Ether (Ar-O-R)
Acylation (Ester Formation)Acyl Halide (RCOCl) or Anhydride (B1165640) ((RCO)₂O)Pyridine, Et₃NPhenolic Ester (Ar-O-COR)
SilylationSilyl Halide (R₃SiCl)Imidazole, Et₃NSilyl Ether (Ar-O-SiR₃)

Transformations of the Methylamino Moiety

The secondary amine is a nucleophilic and basic center, allowing for a range of chemical modifications. britannica.com

N-Alkylation: The secondary amine can be further alkylated using alkyl halides to yield a tertiary amine. Selective mono-alkylation can be challenging due to the increased nucleophilicity of the product, but can be achieved under controlled conditions. organic-chemistry.orgacs.orggoogle.com

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides readily forms stable amides. This transformation is often used to protect the amine or to introduce specific acyl groups.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are generally stable and can alter the electronic properties of the nitrogen atom.

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable under many reaction conditions but can be easily removed with acid.

TransformationReagent(s)Resulting Functional GroupPurpose
N-AlkylationAlkyl Halide (R'-X)Tertiary AmineFunctional group modification.
N-AcylationAcyl Chloride (R'COCl)AmideProtection, introduction of new moieties.
N-SulfonylationSulfonyl Chloride (R'SO₂Cl)SulfonamideProtection, electronic modification.
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc CarbamateAmine protection.

Computational and Theoretical Investigations of 4 3 Methylamino Butyl Phenol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the detailed investigation of molecular properties by solving the Schrödinger equation in an approximate manner.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of organic molecules. For analogs of 4-[3-(Methylamino)butyl]phenol, such as phenethylamine (B48288) derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). bohrium.com These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that provide a good balance between accuracy and computational cost.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT would predict the bond lengths within the phenol (B47542) ring, the butyl chain, and the methylamino group, as well as the angles between these constituent parts. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a primary output of DFT calculations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Analogous Phenethylamine Structure

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-O (phenol)~1.36 Å
C-N (amine)~1.47 Å
Bond AngleC-C-C (aromatic)~120°
C-O-H (phenol)~109°
Dihedral AngleC-C-C-NVaries with conformation

Note: The values in this table are representative of typical phenethylamine structures and are for illustrative purposes, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For phenol derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, indicating that these are the likely sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring. In the case of this compound, the presence of the electron-donating hydroxyl and methylamino groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenol Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: These values are illustrative and derived from general knowledge of phenol derivatives. Specific calculations for this compound would be required for precise energies.

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. It is plotted on the electron density surface and color-coded to show regions of negative and positive electrostatic potential. Red or yellow areas indicate a negative potential, where electrons are abundant and which are susceptible to electrophilic attack. Blue areas indicate a positive potential, corresponding to electron-poor regions that are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to the lone pairs of electrons. The nitrogen atom of the methylamino group would also exhibit a negative potential. The hydrogen atom of the hydroxyl group would show a positive potential, indicating its acidic nature. The aromatic ring would likely have a moderately negative potential distributed across it. This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Prediction of Spectroscopic Properties (e.g., ¹H NMR, ¹³C NMR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy. rsc.org These calculations are typically performed by first optimizing the molecular geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra. For this compound, computational prediction of NMR spectra would help in assigning the signals to specific protons and carbon atoms in the molecule.

Similarly, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals. For a phenolic compound, the characteristic π-π* transitions of the aromatic ring would be predicted, and the influence of the substituents on the absorption maxima could be studied.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Phenol Analog

Carbon AtomPredicted Chemical Shift (ppm)
C-OH155.2
C (aromatic, ortho)115.8
C (aromatic, meta)129.5
C (aromatic, para-substituted)121.0
C (alkyl chain)20-40

Note: These are representative values. Actual chemical shifts for this compound would depend on its specific electronic environment.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of molecules in a static state, molecular dynamics (MD) simulations are used to study the behavior of molecules over time.

Exploration of Conformational Landscapes and Stability

Molecules with flexible side chains, such as this compound, can exist in multiple conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor binding site.

Molecular dynamics simulations can be used to explore the conformational landscape of a molecule by simulating its movements over a period of time. rsc.orgmdpi.com By analyzing the trajectory of the simulation, one can identify the most frequently occurring conformations, which correspond to the most stable ones. For this compound, the key dihedral angles to consider would be those along the butylamino side chain. The relative energies of different conformers (e.g., gauche vs. anti) can be calculated to determine their populations at a given temperature. Studies on amphetamine and methamphetamine, which also possess a flexible side chain, have shown that multiple stable conformers exist in solution, and their populations can be determined by combining experimental and computational approaches. rsc.orgrsc.org

Table 4: Illustrative Relative Energies of Conformers for a Butyl-Substituted Aromatic Compound

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche (+)~+60°0.85
Gauche (-)~-60°0.85

Note: This table illustrates the concept of conformational energies. The actual values for this compound would require specific calculations.

Solvent Effects on Molecular Conformation and Reactivity

The influence of the solvent environment on the three-dimensional structure (conformation) and chemical reactivity of molecules like this compound is a critical area of computational investigation. Solvents can significantly alter the stability of different molecular conformers and influence reaction pathways and energetics through various intermolecular interactions.

Computational methods, particularly those combining quantum mechanics with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are employed to simulate these effects. primescholars.commdpi.com In these models, the solute is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. primescholars.com This approach allows for the calculation of molecular properties in different environments.

For a molecule such as this compound, which possesses both a hydrogen-bond-donating phenolic hydroxyl group and a hydrogen-bond-accepting amino group, the nature of the solvent is paramount.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with both the hydroxyl and amino groups. This interaction can stabilize conformations where these functional groups are exposed to the solvent. It also influences the acidity of the phenolic proton and the basicity of the nitrogen atom.

Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can accept hydrogen bonds but cannot donate them as effectively. They will interact strongly with the phenolic -OH group, influencing its orientation and reactivity. acs.orgresearchgate.net

Theoretical studies on similar phenolic compounds show that solvent polarity can induce noticeable changes in geometric parameters (bond lengths and angles) and electronic properties (dipole moment). primescholars.com For instance, the O-H bond of a phenol group may lengthen slightly in a polar solvent due to hydrogen bonding, which can be a precursor to dissociation.

PropertyGas Phase (Calculated)Toluene (ε ≈ 2.4)Acetonitrile (ε ≈ 37.5)Water (ε ≈ 78.4)
Dipole Moment LowerHigher
O-H Bond Length ShorterLonger
N-H Bond Length ShorterLonger
Solvation Energy N/ALowModerateHigh
Predicted pKa (Phenol) N/AHigherLower
This table presents a conceptual summary of expected solvent effects on the molecular properties of this compound based on established principles for phenolic and amino compounds. primescholars.comacs.org Arrows indicate the general trend relative to the gas phase or a less polar solvent.

In Silico Screening and Rational Design Principles for Structural Analogs

In silico techniques, which involve computer-based simulations, have become indispensable tools in modern drug discovery for identifying and optimizing new therapeutic agents. frontiersin.orgdigitellinc.com For structural classes like this compound, which are analogs of compounds known to interact with biological targets such as monoamine transporters (MATs), these methods offer a pathway to rationally design novel molecules with improved potency and selectivity. frontiersin.orgacs.org

Rational design principles involve a targeted approach to modifying a lead compound. drugbank.com Based on an understanding of the compound's interaction with its biological target, specific structural changes are proposed to enhance desired properties. This is in contrast to high-throughput screening, where large libraries are tested indiscriminately. Virtual screening, a form of in silico screening, allows for the rapid evaluation of vast libraries of digital compounds against a protein target, saving significant time and resources. frontiersin.org

Structure-Activity Relationship (SAR) Modeling via Computational Techniques

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govacs.orgnih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, creates a mathematical correlation between the chemical structure of a series of compounds and their measured biological effect. tandfonline.comnih.gov

To build a QSAR model, a set of analog compounds with known activities (e.g., inhibition constants like IC₅₀ or pIC₅₀) is required. mdpi.com For each analog, a series of numerical values, or "descriptors," are calculated to represent various aspects of its structure. Common descriptors include:

Steric descriptors: Molecular weight, volume, and shape indices that describe the size and bulk of the molecule or its substituents.

Electronic descriptors: Partial charges, dipole moments, and orbital energies that describe the electronic distribution and reactivity.

Lipophilic descriptors: The logarithm of the partition coefficient (logP or cLogP), which quantifies the molecule's hydrophobicity.

For inhibitors of monoamine transporters, studies have shown that lipophilicity and steric factors are often critical determinants of activity and selectivity. tandfonline.com A QSAR model can reveal, for example, that increasing the size of a substituent at a specific position on the phenyl ring decreases activity, while increasing hydrophobicity in the alkyl chain enhances it. These insights are invaluable for guiding the synthesis of more potent and selective analogs. tandfonline.commdpi.com

Analog Modification (Relative to Parent Compound)Key Descriptor ChangePredicted pIC₅₀ (SERT)Predicted pIC₅₀ (NET)Rationale
Parent: this compound Baseline6.56.8Reference compound.
Analog 1: 2-Chloro substitution on phenol ring↑ Lipophilicity, ↑ Steric Bulk6.26.4Steric hindrance may reduce binding affinity.
Analog 2: Change butyl to propyl chain↓ Lipophilicity, ↓ Size6.16.3Shorter chain may not optimally span binding site.
Analog 3: Change methylamino to ethylamino↑ Lipophilicity, ↑ Steric Bulk6.76.6Increased bulk at the amine may alter key interactions.
Analog 4: 3,4-Dichloro substitution on phenol ring↑↑ Lipophilicity7.17.5Increased hydrophobic interactions with the transporter binding site. evitachem.com
This table provides a hypothetical SAR based on principles from QSAR studies of monoamine transporter inhibitors. tandfonline.commdpi.com The predicted activity changes illustrate how computational models can guide rational design.

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biological macromolecule. researchgate.netfrontiersin.org This method is central to structure-based drug design. digitellinc.com For this compound and its analogs, the primary biological targets of interest are the monoamine transporters: the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). frontiersin.org

Since obtaining high-resolution crystal structures of human monoamine transporters has been challenging, many docking studies utilize homology models. These models are constructed using the crystal structure of a closely related protein, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. nih.gov

Docking simulations of various substrates and inhibitors into MATs have revealed a conserved binding mode. acs.orgfrontiersin.org Key interactions typically include:

An Ionic Bond/Salt Bridge: The protonated amine of the ligand forms a strong ionic interaction with the carboxylate side chain of a highly conserved aspartate residue (e.g., Asp98 in SERT, Asp75 in NET). nih.govacs.orgfrontiersin.org This interaction is considered a critical anchor for binding.

Hydrogen Bonding: The hydroxyl groups on the ligand's aromatic ring can form hydrogen bonds with polar amino acid residues in the binding pocket, such as serine, threonine, or asparagine. acs.orgfrontiersin.org These interactions contribute to both binding affinity and selectivity between the different transporters.

Hydrophobic and Aromatic Interactions: The phenyl ring of the ligand engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding site.

By docking this compound into a homology model of a transporter like SERT, researchers can visualize these potential interactions and generate hypotheses about which residues are most important for binding. This knowledge allows for the rational design of new analogs with modified functional groups to strengthen these interactions or form new ones, thereby improving potency. researchgate.net

Ligand Functional GroupInteracting Residue in SERT (Hypothetical)Interaction TypeDistance (Å)
Protonated Secondary Amine (-NH₂⁺-) Aspartate-98 (Asp98)Ionic Bond (Salt Bridge)~2.8
Phenolic Hydroxyl (-OH) Serine-438 (Ser438)Hydrogen Bond~2.1
Phenolic Hydroxyl (-OH) Threonine-439 (Thr439)Hydrogen Bond~2.5
Phenol Ring Tyrosine-95 (Tyr95)π-π Stacking~4.5
Phenol Ring Phenylalanine-335 (Phe335)Hydrophobic Interaction~3.9
This table summarizes the plausible key binding interactions of this compound within the central binding site of the human serotonin transporter (SERT), based on computational docking studies of similar ligands. nih.govacs.orgfrontiersin.org The specific residues and distances are illustrative of typical findings.

Advanced Analytical Methodologies for 4 3 Methylamino Butyl Phenol and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Detection

High-resolution mass spectrometry is an indispensable tool for the analysis of 4-[3-(Methylamino)butyl]phenol, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination. This capability is crucial for distinguishing between isomers and identifying unknown metabolites.

Key HRMS Techniques and Findings:

TechniqueApplication for this compoundExpected Findings
Time-of-Flight (TOF) MSInitial screening and identification in complex matrices like urine or blood.Provides high-resolution mass data for the parent compound and its metabolites, enabling the creation of accurate mass libraries.
Orbitrap MSIn-depth structural elucidation through multi-stage fragmentation (MSn) experiments.Detailed fragmentation patterns can reveal the structure of metabolites, such as products of hydroxylation, demethylation, or glucuronidation.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MSUltimate resolution and mass accuracy for complex sample analysis and structural confirmation.Offers the highest level of confidence in elemental composition determination for both the parent drug and its biotransformation products.

HRMS instruments, when coupled with liquid chromatography, allow for the separation of this compound from matrix components prior to detection, enhancing sensitivity and specificity. The high resolving power of these systems can differentiate the target analyte from endogenous compounds with very similar masses, which is a common challenge in biological sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, chemical derivatization is typically required to increase its volatility and thermal stability, making it suitable for GC analysis.

Derivatization and Analysis Workflow:

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the biological matrix.

Derivatization: The phenolic hydroxyl and secondary amine groups of this compound are derivatized, commonly through acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

GC Separation: The derivatized analyte is injected into the GC, where it is separated from other compounds based on its boiling point and interaction with the capillary column's stationary phase.

MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a characteristic fingerprint for identification.

Quantitative analysis is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Modes

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization for volatility.

HPLC-UV/DAD for Chromatographic Profiling

HPLC coupled with an ultraviolet (UV) or diode-array detector (DAD) is a common setup for the initial profiling of samples. The phenolic ring in this compound contains a chromophore that absorbs UV light, allowing for its detection. A DAD provides the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. While not as selective or sensitive as mass spectrometry, HPLC-UV/DAD is a valuable tool for screening and method development.

HPLC-Electrochemical Detection for Amine Derivatives

HPLC with electrochemical detection (ECD) is a highly sensitive and selective method for electroactive compounds, including phenols and amines. The phenolic hydroxyl group of this compound can be easily oxidized at a specific potential on the surface of an electrode, generating a measurable current that is proportional to the analyte's concentration. This technique offers picogram-level detection limits. For compounds that are not naturally electroactive, derivatization can be employed to introduce an electroactive tag. The selectivity of HPLC-ECD is enhanced by the ability to optimize the applied potential to minimize interferences from other co-eluting compounds.

Typical HPLC-ECD Parameters:

ParameterValue/Condition
Stationary PhaseC18 reversed-phase column
Mobile PhaseAcetonitrile/phosphate buffer with an ion-pairing agent
DetectorGlassy carbon electrode
Applied PotentialOptimized for the oxidation of the phenolic group (e.g., +0.7 to +1.0 V)

HPLC-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the analysis of this compound in complex biological matrices. LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. Electrospray ionization (ESI) is the most common ionization technique for this type of analyte.

In LC-MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for reliable quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. While not typically used for routine quantitative analysis due to its lower sensitivity compared to mass spectrometry, NMR is crucial for characterizing reference standards and identifying the structure of unknown metabolites.

Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to fully characterize the structure of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR: Reveals the connectivity between atoms, allowing for the complete assembly of the molecular structure. For instance, HMBC experiments can show long-range correlations between protons and carbons, which is vital for confirming the position of substituents on the aromatic ring and the alkyl chain.

The detailed structural information obtained from NMR is essential for synthesizing certified reference materials and for understanding the metabolic pathways of this compound.

Spectrophotometric Assays for Related Phenolic Content in Research Samples

Spectrophotometric assays are fundamental in the quantitative analysis of phenolic compounds in various research samples. These methods are valued for their simplicity, cost-effectiveness, and speed, providing a rapid means to determine the total phenolic content. asm.orgresearchgate.net The underlying principle of these assays often involves a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of phenolic compounds, which can then be measured using a UV-Vis spectrophotometer. asm.org

One of the most widely employed methods for the determination of total phenolic content is the Folin-Ciocalteu (F-C) assay. wikipedia.orgtjpr.org This assay is based on the oxidation of phenolic compounds by the F-C reagent, which is a mixture of phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀). wikipedia.orguminho.pt In an alkaline environment, the phenolic compounds reduce the yellow F-C reagent to a blue-colored complex, believed to be a mixture of tungsten and molybdenum oxides. uminho.pt The intensity of the blue color, which is measured spectrophotometrically, corresponds to the amount of phenolic compounds in the sample. uminho.pt The maximum absorption of this blue complex is typically observed around 750-765 nm. wikipedia.orguminho.pt Due to its reliability and simplicity, the F-C assay is a standard method for quantifying total phenols in diverse matrices. tjpr.orgresearchgate.net

It is important to note that the F-C reagent is not entirely specific to phenolic compounds; it can also react with other reducing substances that may be present in a sample, such as certain amino acids, sugars, and ascorbic acid. wikipedia.org Therefore, the results of the F-C assay are often expressed as total reducing capacity, which provides a good approximation of the total phenolic content, especially in samples where phenols are the predominant antioxidants. wikipedia.org

For more specific quantification, particularly in complex mixtures or for the analysis of specific phenolic isomers, other spectrophotometric methods have been developed. These can involve derivatization reactions to produce a chromophore with a distinct absorption maximum. For instance, aminophenol isomers can be determined by reacting them with reagents like 9-chloroacridine (B74977) or 1,2-naphthoquinone-4-sulphonate to form colored products with specific absorption wavelengths.

The applicability of spectrophotometric assays extends to various research contexts, including the analysis of phenolic amines that are structurally related to this compound, such as tyramine (B21549) and hordenine. These methods often involve enzymatic reactions or specific derivatizing agents to ensure selectivity and sensitivity.

Research Findings on Spectrophotometric Assays for Phenolic Compounds

The following table summarizes findings from various research studies on the spectrophotometric determination of phenolic compounds, including those structurally related to this compound.

Compound(s) AnalyzedAssay Principle/Reagent(s)Wavelength (λmax)Key Findings & Linearity Range
o-, m-, p-AminophenolReaction with 9-chloroacridine436 nmLinear ranges: 0.25-12 µg/mL (o-), 0.2-10 µg/mL (m-), 0.0-10 µg/mL (p-).
o-, m-, p-AminophenolReaction with 1,2-Naphthoquinone-4-sulphonate (NQS) in basic medium488 nm (o-), 480 nm (m-), 535 nm (p-)Beer's law obeyed over 0.2-10, 0.08-7.2, and 0.08-18 µg/mL for o-, m-, and p-isomers, respectively.
TyramineEnzymatic reaction with tyramine oxidase (TAO) and subsequent formation of gold nanoparticles (AuNPs) from Au(III)540 nm (plasmon band of AuNPs)Linear response from 2.5 x 10⁻⁵ M to 3.3 x 10⁻⁴ M. Limit of detection (LOD) is 2.9 x 10⁻⁶ M. csic.es
TyramineDerivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) followed by HPLC-UV detection458 nmLinear relationship between absorbance and concentration over the range of 25-300 ng per 10 µL. istanbul.edu.tr
General Phenolic ContentFolin-Ciocalteu Reagent~765 nmA standard and widely used method for determining the total phenolic content in various samples. The reaction produces a blue complex. wikipedia.org
Tyramine, Tyrosine, TryptophanKinetic spectrophotometry with ammonium (B1175870) cerium (IV) sulfate (B86663)Not specifiedA kinetic method coupled with artificial neural networks for simultaneous determination in mixtures. sid.ir
HordenineFolin-Ciocalteu Assay for total phenols in beer760 nmUsed to determine the total antioxidant capacity, with gallic acid as a standard. Hordenine is a phenolic compound contributing to this value. researchgate.net

Future Directions and Emerging Research Avenues for 4 3 Methylamino Butyl Phenol

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 4-[3-(Methylamino)butyl]phenol and its derivatives is a critical area of ongoing research. The development of novel synthetic routes is paramount for improving efficiency, reducing costs, and increasing the accessibility of these compounds for further study and potential application.

Current research in organic synthesis is increasingly focused on green and sustainable chemistry principles. This involves the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of chemical production. nih.govmdpi.com For phenolic compounds, this includes exploring bio-based feedstocks and developing more atom-economical reactions. researchgate.netrsc.org For instance, researchers are investigating the use of renewable resources like furanic derivatives, which can be converted into benzenoid aromatics, as a sustainable pathway to phenol (B47542) derivatives. researchgate.net Another approach involves the use of nitrous oxide as a "green" oxidant in the synthesis of phenol derivatives, which presents an attractive opportunity for sustainable chemistry. researchgate.net

Key areas of future research in the synthesis of this compound include:

Research AreaFocusPotential Benefits
Bio-based Synthesis Utilizing renewable starting materials derived from biomass. researchgate.netReduced reliance on fossil fuels, more sustainable production.
Catalytic Innovations Developing novel catalysts, including non-precious metal catalysts like nickel, copper, and iron. mdpi.comIncreased reaction efficiency, lower costs, and reduced environmental toxicity.
Flow Chemistry Implementing continuous flow synthetic techniques. mdpi.comImproved process control, scalability, and safety.
One-Pot Reactions Designing multi-step syntheses in a single reaction vessel. researchgate.netSimplified procedures, reduced waste, and higher throughput.

Advanced Structural-Activity Relationship (SAR) Studies for Targeted Biological Functions

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development. nih.gov Advanced Structure-Activity Relationship (SAR) studies for this compound are crucial for elucidating how modifications to its molecular structure influence its interactions with biological targets. acs.org

By systematically altering different parts of the this compound molecule, such as the phenol ring, the butyl chain, and the methylamino group, researchers can identify key structural features responsible for its biological effects. For example, the inclusion of a trifluoromethyl group has been shown to increase the potency of some compounds. mdpi.com These studies can guide the design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. acs.org

Iterative SAR studies, where the biological activity of newly synthesized compounds informs the design of the next generation of molecules, are a powerful tool for optimizing the therapeutic potential of a chemical scaffold. acs.org This approach has been successfully used in the development of various drugs.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmednexus.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that would be impossible for humans to discern. polyphenols-site.comfnasjournals.com

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for phenolic compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound before they are synthesized. polyphenols-site.comjst.go.jp This can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the structural framework of this compound and a set of desired biological activities, it can generate novel chemical structures that are predicted to be effective.

Virtual Screening: AI can be used to screen large virtual libraries of compounds to identify those that are most likely to interact with a specific biological target. polyphenols-site.comfnasjournals.com This can accelerate the discovery of new lead compounds based on the this compound scaffold.

The synergy between AI, cheminformatics, and experimental validation holds immense promise for accelerating the discovery and development of new therapeutics based on the this compound structure. jst.go.jp

Development of Highly Selective Analytical Probes for Detection in Complex Biological Matrices

To fully understand the biological roles and mechanisms of action of this compound, it is essential to have tools for its sensitive and selective detection in complex biological environments such as cells, tissues, and bodily fluids. The development of highly selective analytical probes is a key area of future research.

Fluorescent probes, which are molecules that emit light upon binding to a specific target, are particularly valuable for this purpose. acs.orgunito.it Researchers are working on designing and synthesizing fluorescent derivatives of this compound that can be used to visualize its distribution and interactions within living systems. acs.org These probes can provide crucial insights into the compound's cellular uptake, subcellular localization, and engagement with its biological targets.

The design of these probes often involves attaching a fluorophore (a fluorescent chemical group) to the this compound scaffold in a way that does not significantly alter its biological activity. acs.org The development of probes that emit light in the near-infrared (NIR) range is of particular interest, as this allows for deeper tissue penetration and reduced background fluorescence. acs.org

Investigation of this compound as a Scaffold for Chemical Probe Development

A chemical scaffold is a core molecular structure upon which a variety of functional groups can be attached to create a library of related compounds. mdpi.com The this compound structure represents a promising scaffold for the development of new chemical probes. mdpi.commdpi.com

By systematically modifying the scaffold, researchers can create a diverse set of molecules with a range of biological activities. This approach, known as diversity-oriented synthesis, can lead to the discovery of novel probes for studying a wide array of biological processes.

The versatility of the this compound scaffold, with its phenolic hydroxyl group, alkyl chain, and amino group, allows for a variety of chemical modifications. acs.orgresearchgate.net This makes it an attractive starting point for the development of probes with tailored properties, such as specific binding affinities, fluorescent properties, or the ability to cross biological membranes.

The development of such probes will be instrumental in further elucidating the biological functions of compounds related to this compound and could lead to the identification of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(Methylamino)butyl]phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-(3-bromobutyl)phenol with methylamine under controlled pH (8–9) and temperature (60–80°C) in a polar aprotic solvent (e.g., DMF) can yield the target compound. Side reactions, such as over-alkylation, are minimized by using excess methylamine . Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) is recommended to isolate the product. Yield optimization requires monitoring reaction kinetics using TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 6.7–7.2 ppm (phenolic protons), δ 2.8–3.1 ppm (N–CH₃), and δ 1.4–1.8 ppm (butyl chain protons).
  • Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 194.2.
  • FTIR : Absorption bands at 3350 cm⁻¹ (O–H stretch) and 1250 cm⁻¹ (C–N stretch) validate functional groups .

Q. What are the recommended storage and handling protocols to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis of the methylamino group. Use PPE (gloves, goggles) during handling due to neurotoxic and hepatotoxic risks .

Advanced Research Questions

Q. How do substituent positions on the phenol ring (e.g., para vs. meta methylamino groups) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that para-substituted derivatives (e.g., 4-(methylamino)phenol) exhibit higher bioavailability due to improved solubility and reduced steric hindrance compared to meta analogs. For example, logP values decrease by ~0.3 units in para-substituted derivatives, enhancing membrane permeability . Computational docking (AutoDock Vina) can predict binding affinities to targets like monoamine oxidases .

Q. What analytical techniques resolve contradictions in reported redox potentials of methylamino-phenol derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) at 25°C with a glassy carbon electrode is standard. Discrepancies arise from varying scan rates (10–100 mV/s) and reference electrode calibration. Normalize data against ferrocene/ferrocenium (Fc/Fc⁺) and validate with UV-Vis spectroelectrochemistry to correlate redox states with absorbance changes .

Q. How can metabolite profiling of this compound be performed to assess metabolic stability?

  • Methodological Answer : Use hepatic microsomes (human or rodent) incubated at 37°C with NADPH. Quench reactions with acetonitrile, then analyze via LC-HRMS (Q-TOF) in full-scan mode (m/z 50–1000). Identify phase I metabolites (e.g., N-demethylation) using software like Compound Discoverer. Compare fragmentation patterns with synthetic standards .

Safety and Ethical Considerations

Q. What in vitro assays are suitable for preliminary toxicity screening?

  • Methodological Answer : Conduct MTT assays on HepG2 cells (24–48 hr exposure, IC₅₀ calculation). Parallel assays for reactive oxygen species (ROS) using DCFH-DA fluorescence and mitochondrial membrane potential (JC-1 dye) provide mechanistic insights. Include positive controls (e.g., acetaminophen for hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.